7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride
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Overview
Description
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a chemical compound with the molecular formula C10H12FN.ClH. It is a brown solid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydrobenzo[c]azepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzene derivative with a suitable amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for neurological and psychiatric disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Uniqueness
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is unique due to its specific fluorine substitution and azepine ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-3-9-7-12-5-1-2-8(9)6-10;/h3-4,6,12H,1-2,5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWINHIEUHRJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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